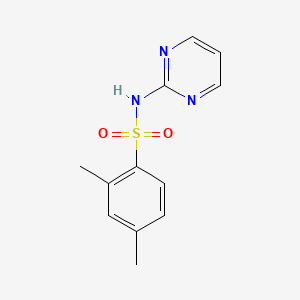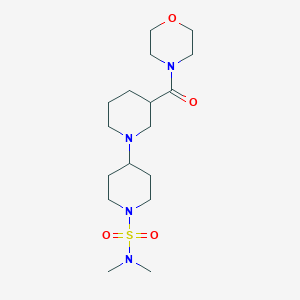
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide, also known as DPBS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DPBS has been used as an inhibitor of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes.
Mechanism of Action
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and protons, leading to a decrease in the concentration of bicarbonate ions in the body. This decrease in bicarbonate ions can have various physiological effects, including a decrease in intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects:
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide can lead to a decrease in the concentration of bicarbonate ions in the body, which can affect acid-base balance and respiration. 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has also been shown to have anticonvulsant activity, which may be useful in the treatment of epilepsy. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have anti-tumor activity, which may have potential applications in cancer treatment.
Advantages and Limitations for Lab Experiments
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been extensively studied and its mechanism of action is well understood. However, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide also has some limitations. It is a sulfonamide-based compound, which may limit its use in certain experiments. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of carbonic anhydrase. Additionally, research could focus on the use of 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide in the treatment of other diseases, such as osteoporosis and Alzheimer's disease. Furthermore, research could explore the potential of 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide as a tool for studying carbonic anhydrase and its role in various physiological processes.
Synthesis Methods
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide can be synthesized by reacting 2,4-dimethylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide as a white solid.
Scientific Research Applications
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This enzyme is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
2,4-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-4-5-11(10(2)8-9)18(16,17)15-12-13-6-3-7-14-12/h3-8H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJFBTBTIPYCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(pyrimidin-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)

![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)


![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)